molecular formula C7H4ClN3 B13670070 8-Chloropyrido[3,4-d]pyrimidine

8-Chloropyrido[3,4-d]pyrimidine

Cat. No.: B13670070
M. Wt: 165.58 g/mol
InChI Key: QMNAABQIMMBDOC-UHFFFAOYSA-N
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Description

8-Chloropyrido[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring, with a chlorine atom attached at the 8th position. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloropyrido[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-2-chloropyridine with formamide under reflux conditions to form the pyrimidine ring. The reaction is usually carried out in the presence of a catalyst such as phosphorus oxychloride to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally benign solvents and catalysts is preferred to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 8-Chloropyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

Molecular Formula

C7H4ClN3

Molecular Weight

165.58 g/mol

IUPAC Name

8-chloropyrido[3,4-d]pyrimidine

InChI

InChI=1S/C7H4ClN3/c8-7-6-5(1-2-10-7)3-9-4-11-6/h1-4H

InChI Key

QMNAABQIMMBDOC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=NC=NC=C21)Cl

Origin of Product

United States

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